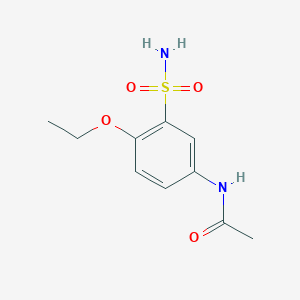![molecular formula C12H19ClN2O3 B2861752 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride CAS No. 1225332-65-9](/img/structure/B2861752.png)
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride, also known as midodrine hydrochloride, is a cardiovascular drug known for its long-lasting blood pressure increasing effect . It has a molecular formula of C12H19ClN2O4 .
Synthesis Analysis
The synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride involves several steps . The process starts with 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride. The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .Molecular Structure Analysis
The molecular structure of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride consists of a carbon skeleton that is acyclic and saturated. The nitrogen atom of at least one of the carboxamide groups is bound to an acyclic carbon atom of a hydrocarbon radical substituted by singly-bound oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride include acylation, reduction, and conversion to a hydrochloride salt .Physical And Chemical Properties Analysis
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride has a molecular weight of 290.74326 .Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride, are explored for their biological implications. The review by Kennedy (2001) on acetamide and its derivatives highlights the significant commercial importance of these chemicals. The biological consequences of exposure to such compounds have been elaborated upon over the years, indicating a broad spectrum of potential applications in toxicology and environmental sciences. The environmental toxicology data, in particular, has expanded, suggesting implications for both human health and environmental safety (Kennedy, 2001).
Environmental and Water Research
The occurrence and fate of parabens in aquatic environments, as reviewed by Haman et al. (2015), provides insights into the environmental behavior of acetamide derivatives. While focusing on parabens, the methodologies and outcomes of such studies are relevant to understanding how similar compounds, including 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride, might behave in water bodies. The review highlights the importance of tracking these compounds due to their potential to act as weak endocrine disruptors and their ubiquitous presence in surface water and sediments, indicating a need for further research into their environmental impact and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes for Degradation
The advanced oxidation processes (AOPs) represent a critical area of research for the degradation of recalcitrant compounds, including acetaminophen and, by extension, related acetamide derivatives. Qutob et al. (2022) provide a comprehensive review of AOPs applied to acetaminophen, revealing degradation pathways, by-products, and biotoxicity. Although focused on acetaminophen, the insights into AOPs' efficacy, by-products formation, and environmental implications offer valuable perspectives on the potential treatment and degradation strategies that might apply to 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride and similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-16-10-3-4-11(17-2)9(7-10)5-6-14-12(15)8-13;/h3-4,7H,5-6,8,13H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNUJWUXOPFVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)
![1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone](/img/structure/B2861677.png)

![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)

![7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2861682.png)



![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)
![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)